Predicted Physicochemical Profile: 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one vs. Morpholine and Piperazine Analogs
Computational predictions reveal a distinct physicochemical signature for the target compound compared to common analogs. Its calculated lipophilicity (ACD/LogP = -0.35) is significantly lower than that of 4-(2,6-dichloropyrimidin-4-yl)morpholine (ACD/LogP = 0.34), suggesting better aqueous solubility and a different ADME profile . This difference is critical for researchers optimizing for bioavailability or minimizing metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -0.35 |
| Comparator Or Baseline | 4-(2,6-dichloropyrimidin-4-yl)morpholine: ACD/LogP = 0.34 |
| Quantified Difference | Δ LogP = -0.69 (target is more hydrophilic) |
| Conditions | Predicted using ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
The lower LogP value suggests superior aqueous solubility, which is a key differentiator for in vitro assay design and potential in vivo exposure.
